molecular formula C9H19IN2O B14680260 5,6-Dihydro-2-ethylamino-4,4,6-trimethyl-4H-1,3-oxazine hydriodide CAS No. 37723-93-6

5,6-Dihydro-2-ethylamino-4,4,6-trimethyl-4H-1,3-oxazine hydriodide

Cat. No.: B14680260
CAS No.: 37723-93-6
M. Wt: 298.16 g/mol
InChI Key: WFWQFNYHPPKWAP-UHFFFAOYSA-N
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Description

5,6-Dihydro-2-ethylamino-4,4,6-trimethyl-4H-1,3-oxazine hydriodide is a chemical compound known for its unique structure and properties It belongs to the oxazine family, which is characterized by a heterocyclic ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-2-ethylamino-4,4,6-trimethyl-4H-1,3-oxazine hydriodide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethylamino-4,4,6-trimethyl-4H-1,3-oxazine with hydriodic acid under controlled conditions. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-2-ethylamino-4,4,6-trimethyl-4H-1,3-oxazine hydriodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

5,6-Dihydro-2-ethylamino-4,4,6-trimethyl-4H-1,3-oxazine hydriodide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-2-ethylamino-4,4,6-trimethyl-4H-1,3-oxazine hydriodide involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: Another compound with a similar structure but different functional groups.

    4,4,6-Trimethyl-2-alkylamino-5,6-dihydro-4H-1,3-oxazine: A related compound with variations in the alkylamino group.

Uniqueness

5,6-Dihydro-2-ethylamino-4,4,6-trimethyl-4H-1,3-oxazine hydriodide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

CAS No.

37723-93-6

Molecular Formula

C9H19IN2O

Molecular Weight

298.16 g/mol

IUPAC Name

N-ethyl-4,4,6-trimethyl-1,3-oxazinan-2-imine;hydroiodide

InChI

InChI=1S/C9H18N2O.HI/c1-5-10-8-11-9(3,4)6-7(2)12-8;/h7H,5-6H2,1-4H3,(H,10,11);1H

InChI Key

WFWQFNYHPPKWAP-UHFFFAOYSA-N

Canonical SMILES

CCN=C1NC(CC(O1)C)(C)C.I

Origin of Product

United States

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